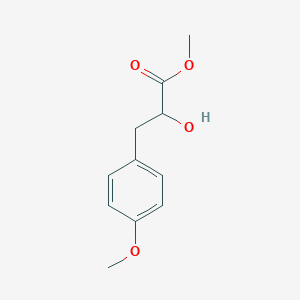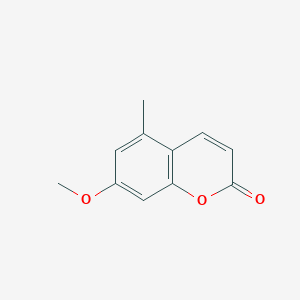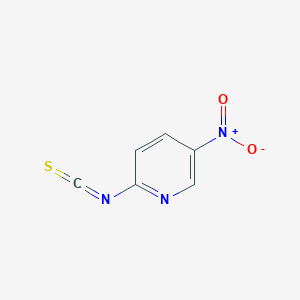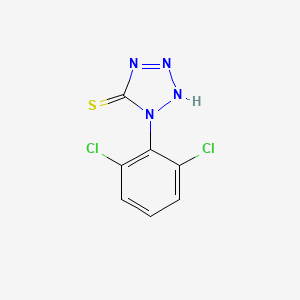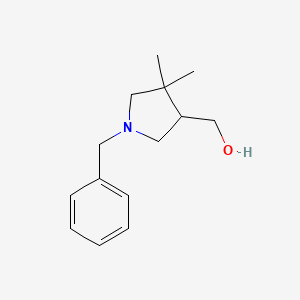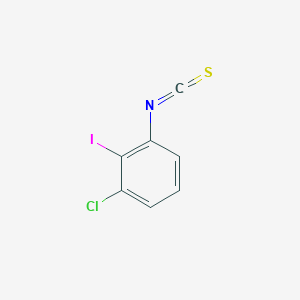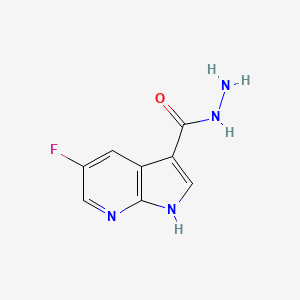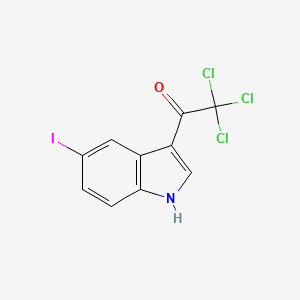
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3INO and a molecular weight of 388.42 g/mol It is characterized by the presence of a trichloromethyl group and an indole moiety substituted with an iodine atom
準備方法
The synthesis of 2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone typically involves the reaction of 5-iodoindole with trichloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
化学反応の分析
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone has several scientific research applications, including:
Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding studies.
Medicine: Research into its potential therapeutic applications includes exploring its activity against certain diseases or conditions, leveraging its unique chemical structure.
作用機序
The mechanism of action of 2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its indole moiety. The trichloromethyl group and iodine atom contribute to its reactivity and binding affinity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired biological effects .
類似化合物との比較
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone can be compared with other indole derivatives, such as:
2,2,2-Trichloro-1-(5-bromo-3-indolyl)ethanone: Similar structure but with a bromine atom instead of iodine.
2,2,2-Trichloro-1-(5-chloro-3-indolyl)ethanone: Contains a chlorine atom instead of iodine.
2,2,2-Trichloro-1-(5-fluoro-3-indolyl)ethanone: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the iodine atom imparts distinct properties compared to its halogenated analogs.
特性
分子式 |
C10H5Cl3INO |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2,2,2-trichloro-1-(5-iodo-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3INO/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H |
InChIキー |
VYQLKWSZKJEYPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)C(=CN2)C(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


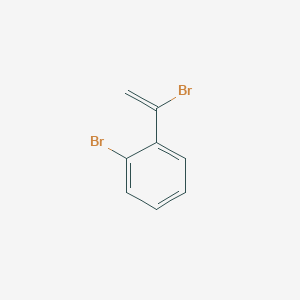
![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)
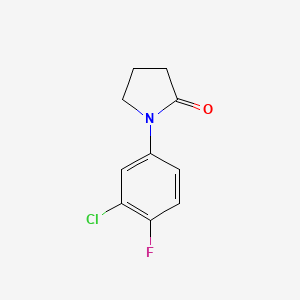
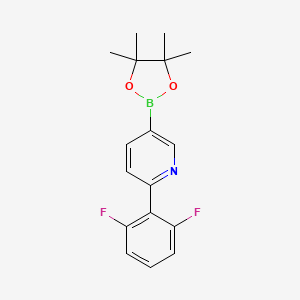
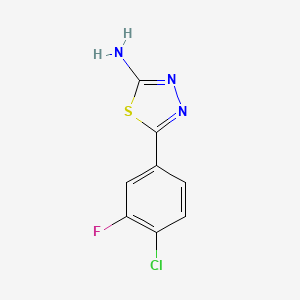
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
